molecular formula C18H17N3O B7455910 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide

Cat. No. B7455910
M. Wt: 291.3 g/mol
InChI Key: SONOJRNZAIDEJB-UHFFFAOYSA-N
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Description

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMQA and is a derivative of quinoline.

Scientific Research Applications

DMQA has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. DMQA has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. DMQA has also shown antimicrobial activity against various bacteria and fungi.

Mechanism of Action

DMQA's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. DMQA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMQA has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. DMQA has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMQA has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

DMQA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have promising results in various scientific research applications. However, DMQA also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its full potential in various fields.

Future Directions

There are several future directions for DMQA research. One potential area of research is in the development of DMQA derivatives with improved bioactivity and selectivity. Another potential area of research is in the development of DMQA-based therapeutics for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand DMQA's mechanism of action and its potential applications in various fields.

Synthesis Methods

DMQA can be synthesized by reacting 2,4-dimethylquinoline-3-carboxaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization.

properties

IUPAC Name

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-15-5-3-4-6-17(15)20-13(2)16(12)11-18(22)21-14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONOJRNZAIDEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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